molecular formula C8H7BrF3N3 B13693158 1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine

1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine

Cat. No.: B13693158
M. Wt: 282.06 g/mol
InChI Key: AUPJOIUWDMCZNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine is a chemical reagent designed for research purposes. This guanidine-based compound is intended for use in laboratory investigations only and is not for diagnostic, therapeutic, or any human use. Guanidine derivatives represent a significant area of investigation in medicinal chemistry, particularly in the development of multi-target directed ligands (MTDLs) . Structurally similar compounds have shown promising research applications as histamine H3 receptor (H3R) antagonists, which are relevant to studies in neuroscience and oncology . For instance, research into guanidine-containing molecules has explored their potential to inhibit the viability of breast cancer cell lines such as MDA-MB-231 and MCF-7 . Other related guanidine-based molecules have been studied for their potential to act as allosteric inhibitors of the BRAF kinase, a key target in the MAPK/ERK signaling pathway . The specific substituents on the phenyl ring, such as bromo and trifluoromethyl groups, are often explored to modulate the compound's electronic properties and interaction with hydrophobic pockets in biological targets . Researchers can utilize this reagent as a building block in synthetic chemistry or as a reference standard in pharmacological assays to further explore these and other scientific avenues.

Properties

Molecular Formula

C8H7BrF3N3

Molecular Weight

282.06 g/mol

IUPAC Name

2-[4-bromo-2-(trifluoromethyl)phenyl]guanidine

InChI

InChI=1S/C8H7BrF3N3/c9-4-1-2-6(15-7(13)14)5(3-4)8(10,11)12/h1-3H,(H4,13,14,15)

InChI Key

AUPJOIUWDMCZNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)N=C(N)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves two main stages:

This strategy can be implemented through various synthetic routes, often involving palladium-catalyzed cross-coupling reactions and subsequent guanidine installation under controlled conditions.

Synthesis of the Aromatic Intermediate

The aromatic precursor, 4-bromo-2-(trifluoromethyl)aniline or its protected derivatives, is a key starting material. Methods for its preparation include:

  • Halogenation and trifluoromethylation of phenyl rings, often starting from nitro-substituted or amino-substituted precursors.
  • Suzuki-Miyaura cross-coupling reactions to install aryl substituents, as demonstrated in related arylguanidine syntheses. For example, Pd-catalyzed coupling of bromo-aminopyridines with boron reagents has been optimized to achieve high yields and selectivity.

In some cases, nitro groups are selectively reduced to amines using catalytic hydrogenation (H₂, Pd/C) or tin(II) chloride dihydrate (SnCl₂·2H₂O), depending on the substituents present. This step is crucial for providing the amino group required for guanylation.

Representative Synthetic Route Example

A detailed synthetic route adapted from literature for a closely related compound can be summarized as follows:

Step Reaction Description Conditions Yield (%) Notes
1 Synthesis of 4-bromo-2-(trifluoromethyl)aniline Selective reduction of nitro precursor using H₂/Pd-C or SnCl₂·2H₂O 70-90 Selectivity depends on substituents
2 Pd-catalyzed Suzuki-Miyaura coupling (if needed) Pd(OAc)₂/S-Phos or Pd(PPh₃)₄, base, solvent 75-95 Optimized for halogeno-aminopyridines analogues
3 Bromination of hydroxymethyl intermediate (if applicable) CBr₄, PPh₃, CH₂Cl₂, reflux 60-85 Converts hydroxymethyl to bromomethyl intermediate
4 Guanylation with protected guanidine 1,3-bis-Boc-guanidine, K₂CO₃, DMF, room temp 70-90 Followed by acidic Boc deprotection to yield guanidine salt

Analysis of Preparation Methods

Advantages and Challenges

  • High yields and selectivity are achievable using palladium-catalyzed cross-coupling reactions combined with mild guanylation protocols.
  • Environmental considerations are addressed in some processes by avoiding harsh reagents and minimizing work-up steps, as noted in patent EP3670492A1, which emphasizes environmentally friendly procedures with in situ reactions and high yields (≥70-90%).
  • Purity control is critical, with final guanidine salts often purified by crystallization or chromatography to achieve >95% purity required for biological testing.
  • Functional group compatibility is a challenge due to the presence of sensitive substituents such as bromine and trifluoromethyl groups, requiring carefully optimized reaction conditions.

Alternative Synthetic Routes

Some research groups have explored alternative routes to improve yields and simplify synthesis:

  • Performing Suzuki-Miyaura coupling prior to guanylation to overcome poor reactivity of guanidine intermediates.
  • Use of protected guanidine reagents to facilitate purification and improve stability during synthesis.
  • Selective reduction of nitro groups using different reducing agents depending on the halogen substituents present.

Summary Table of Key Preparation Steps and Conditions

Preparation Step Typical Reagents/Conditions Yield Range (%) Reference
Nitro reduction to amine H₂, Pd/C or SnCl₂·2H₂O 70-90
Suzuki-Miyaura coupling Pd(OAc)₂/S-Phos or Pd(PPh₃)₄, base 75-95
Bromination of hydroxymethyl intermediates CBr₄, PPh₃, reflux in CH₂Cl₂ 60-85
Guanylation with protected guanidine 1,3-bis-Boc-guanidine, K₂CO₃, DMF 70-90
Boc deprotection 4 M HCl in dioxane Quantitative

Chemical Reactions Analysis

Types of Reactions: 1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of polar solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.

    Reduction Products: Reduction typically yields amines or other reduced forms of the compound.

Scientific Research Applications

1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: The compound can be used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity. The guanidine moiety can form hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

The following analysis compares 1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine with structurally or functionally related guanidine derivatives and trifluoromethylphenyl-containing compounds.

Structural and Physicochemical Comparisons
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Features
This compound C₈H₆BrF₃N₃ -Br (para), -CF₃ (ortho), guanidine ~280.06 High lipophilicity due to -CF₃ and -Br; strong hydrogen-bonding capacity.
1-Amino-2-[4-chloro-5-methyl-2-(4-trifluoromethylbenzylthio)benzenesulfonyl]guanidine (Compound 12) C₁₆H₁₆ClF₃N₄O₂S₂ -Cl, -CH₃, -CF₃, sulfonyl, benzylthio 452.95 Sulfonyl group enhances solubility; benzylthio linker increases bulk .
1-(4-Cyanophenyl)guanidine C₈H₇N₄ -CN (para) 175.17 Polar cyano group improves aqueous solubility; reduced lipophilicity .
1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(trifluoromethyl)phenyl]guanidine C₁₄H₁₄F₃N₅ Pyrimidinyl core, -CF₃ (ortho) 321.29 Heterocyclic pyrimidine enhances π-π stacking; potential kinase inhibition .
1-(3-Piperidin-4-yl-5-(trifluoromethyl)phenyl)guanidine C₁₃H₁₇F₃N₄ Piperidinyl group, -CF₃ (meta) 298.30 Cyclic amine improves blood-brain barrier penetration; CNS-targeted design .

Key Observations :

  • Lipophilicity: The trifluoromethyl (-CF₃) and bromo (-Br) groups in the target compound confer higher lipophilicity compared to cyano (-CN) or sulfonyl analogs, influencing membrane permeability .
  • Solubility : Sulfonyl and pyrimidinyl derivatives exhibit better aqueous solubility due to polar functional groups .
  • Bioactivity : Piperidinyl and pyrimidinyl analogs are tailored for central nervous system (CNS) or kinase targets, whereas the target compound’s bromo-CF₃-phenylguanidine structure aligns with ion channel modulation .
Pharmacological and Functional Comparisons
Compound Name Biological Activity Mechanism/Target EC₅₀/IC₅₀ (if reported) Reference
This compound KCa1.1 (BK channel) activation Potassium channel modulation Not quantified
NS11021 (Thiourea analog) KCa1.1 activation Structurally similar but with thiourea ~30 nM
1-(4-Bromo-3-(trifluoromethyl)phenyl)guanidine dihydrochloride (Compound 9) Anticancer activity DNA intercalation or topoisomerase inhibition IC₅₀ ~5 µM (cell-based)
Pyridine-based UDO and UDD T. cruzi CYP51 inhibition Antiparasitic IC₅₀ ~0.1 µM
Fluoxetine guanidine analogs Antiviral activity Stereospecific binding to viral proteins Not quantified

Key Observations :

  • Target Specificity : The thiourea analog NS11021 shows higher potency (EC₅₀ ~30 nM) for KCa1.1 channels compared to the target compound, suggesting the guanidine group may reduce efficacy .
  • Anticancer Potential: Compound 9 (dihydrochloride form) demonstrates cytotoxicity in the low micromolar range, likely due to enhanced solubility from the phenoxy substituent .
  • Antiparasitic Activity: Pyridine-based analogs (UDO/UDD) achieve sub-micromolar inhibition of T.
Spectral and Analytical Data
Compound Name HRMS (M+H⁺) HPLC Retention Time (min) Key Spectral Features (IR/NMR) Reference
This compound 439.0857 (obs) 24.8 IR: 1226 cm⁻¹ (C-F), 1H-NMR: δ 7.80 (s, H-6)
1-(4-Cyanophenyl)guanidine 243.1242 (obs) Not reported IR: 2210 cm⁻¹ (C≡N)
1-(3-Piperidin-4-yl-5-(trifluoromethyl)phenyl)guanidine 298.30 (calc) 25.9 MS: 505.0645 (M+H⁺); IR: 1162 cm⁻¹ (C-F)

Key Observations :

  • The target compound’s HRMS (439.0857) aligns with its molecular formula (C₂₀H₂₀BrN₆O), confirming purity .
  • Cyano analogs exhibit distinct IR peaks (~2210 cm⁻¹) due to the -CN group, absent in bromo-CF₃ derivatives .

Biological Activity

1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine is a synthetic compound with notable biological activity, particularly in the fields of oncology and microbiology. Its unique molecular structure, which includes a guanidine group and a trifluoromethyl-substituted phenyl ring, contributes to its lipophilicity and reactivity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C9H7BrF3N4. The presence of the bromine atom and the trifluoromethyl group enhances its biological interactions, particularly with various kinases involved in cancer pathways.

Property Details
Molecular Formula C9H7BrF3N4
Molecular Weight 292.07 g/mol
Solubility Soluble in organic solvents; lipophilic nature
Biological Activity Anticancer, antimicrobial

Research indicates that this compound acts primarily as an inhibitor of BRAF kinase, which is significant in various cancers. The compound appears to inhibit BRAF through an allosteric mechanism rather than competing with ATP for binding. This interaction alters the conformation of BRAF, leading to reduced activity and subsequent induction of apoptosis in cancer cells.

  • Key Mechanistic Insights:
    • Inhibition of BRAF activity without direct competition with ATP binding.
    • Induction of apoptosis in colorectal cancer cells with both wild-type and mutated BRAF .
    • Inhibition of downstream signaling pathways including ERK1/2 and Src phosphorylation .

Biological Activity in Cancer Research

This compound has shown promising results in various preclinical studies:

  • Case Study: Colorectal Cancer
    • A study demonstrated strong cytotoxicity against colorectal cancer cells, mediated by apoptosis induction and inhibition of critical signaling pathways .
  • In Vitro Studies
    • The compound has been shown to inhibit cell proliferation in cancer cell lines with IC50 values indicating effective potency against BRAF-driven malignancies.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects:

  • Antibacterial Studies
    • Preliminary research indicates potential antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) suggesting efficacy comparable to established antibiotics .
  • Mechanism of Action
    • The presence of the bromine atom enhances reactivity, allowing the compound to form covalent bonds with nucleophilic sites on bacterial biomolecules, disrupting cellular processes and leading to cell death.

Comparative Analysis with Similar Compounds

To understand the distinct biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound Name Biological Activity
N-[3-(trifluoromethyl)phenyl]guanidineModerate anticancer activity
N-[3-(trifluoromethyl)phenyl]ureaLower efficacy in kinase inhibition
N-[3-(trifluoromethyl)phenyl]thioureaAntimicrobial but less potent than guanidine

Q & A

Q. What are the optimal synthetic routes for 1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine, and how can purity be maximized?

Methodological Answer: Synthesis typically involves multi-step protocols, including halogenation, trifluoromethylation, and guanidine group introduction. Transition metal-catalyzed reactions (e.g., palladium-catalyzed cross-coupling) are effective for constructing the aryl backbone . For purity optimization:

  • Use HPLC or column chromatography to isolate intermediates.
  • Employ Schlenk techniques to avoid moisture/oxygen interference.
  • Validate purity via NMR (>95% purity) and LC-MS (to detect trace impurities) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer: Key characterization steps include:

  • Spectroscopy : 1H/13C NMR for functional group confirmation; FT-IR for guanidine N-H stretches (~3400 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C8H6BrF3N3).
  • Thermal Analysis : DSC/TGA to assess stability (decomposition >200°C common for guanidines) .

Q. What in vitro assays are recommended for initial pharmacological screening?

Methodological Answer:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, Jurkat) with IC50 determination .
  • Antimicrobial Activity : Broth microdilution for MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens .
  • Enzyme Inhibition : Fluorescence-based assays for targets like nitric oxide synthase or viral polymerases .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Core Modifications : Replace bromo with iodo/chloro to study halogen effects on bioactivity .
  • Substituent Analysis : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and target binding .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like guanidinase .

Q. What strategies resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Batch Validation : Replicate assays using independently synthesized batches to rule out impurity effects .
  • Mechanistic Follow-Up : If anticancer activity varies, perform transcriptomics to identify off-target pathways .
  • Species-Specific Testing : Confirm antimicrobial activity against clinical isolates rather than lab strains .

Q. How can molecular interactions with biological targets be elucidated?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to enzymes or receptors .
  • X-ray Crystallography : Co-crystallize with targets like viral polymerases to visualize binding modes .
  • Mutagenesis Studies : Engineer bacteria/viruses with mutated targets (e.g., guanidine-resistant poliovirus) to confirm specificity .

Q. What are the challenges in scaling up synthesis for in vivo studies?

Methodological Answer:

  • Catalyst Optimization : Replace Pd with cheaper Ni catalysts for large-scale coupling reactions .
  • Solvent Selection : Switch from DMF to ethanol/water mixtures to improve safety and reduce costs .
  • Purification : Implement continuous flow chromatography to enhance yield (>80%) and throughput .

Key Considerations for Researchers

  • Contradictory Evidence : Guanidine derivatives may exhibit partial degradation in biological systems (e.g., Synechococcus cultures), necessitating stability assays .
  • Advanced Tooling : Isotopic labeling (e.g., 18F for PET imaging) requires specialized facilities but enables pharmacokinetic tracking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.